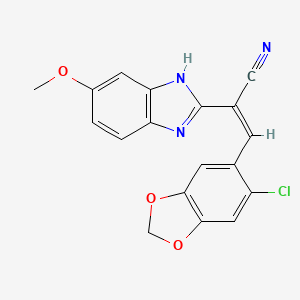![molecular formula C20H15N3O2 B5327291 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5327291.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide works by selectively inhibiting PARP enzymes, which are involved in DNA repair. PARP enzymes play a critical role in the repair of single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in the treatment of various types of cancer. It has been shown to induce cell death in cancer cells, while having little effect on normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM. It has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has a short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to this compound treatment. In addition, there is a need for further clinical trials to evaluate the efficacy of this compound in the treatment of various types of cancer. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the anticancer effects of this compound.
Méthodes De Synthèse
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-1,3-benzoxazole-2-carboxylic acid, which is then reacted with 2-bromo-3-nitropyridine to produce 2-(5-methyl-1,3-benzoxazol-2-yl)pyridine-3-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the coupling of the amine with 3-(4-cyanophenyl)prop-2-enoic acid to produce this compound.
Applications De Recherche Scientifique
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. This compound works by inhibiting PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Propriétés
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-18-17(11-13)23-20(25-18)14-5-4-6-15(12-14)22-19(24)16-7-2-3-10-21-16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKGUMIPOTAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327208.png)
![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)

![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)
![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)
![3-allyl-5-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5327306.png)